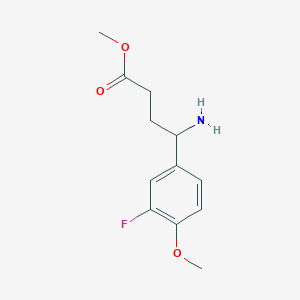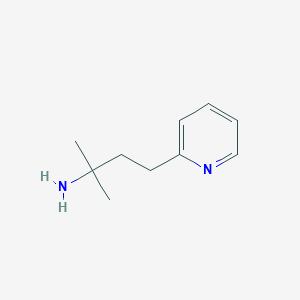
4-Methyl-2,4-pentadienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,4-pentadienal is an organic compound with the molecular formula C₆H₈O It is a conjugated aldehyde, characterized by the presence of a methyl group and two conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyl-2,4-pentadienal can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by dehydration to form the conjugated diene system. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2,4-pentadienal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The conjugated double bonds can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: 4-Methyl-2,4-pentadienoic acid.
Reduction: 4-Methyl-2,4-pentadienol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-2,4-pentadienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex conjugated systems.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive compounds is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2,4-pentadienal involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system and the aldehyde group. These functional groups allow the compound to interact with molecular targets, such as enzymes and receptors, through processes like nucleophilic addition and electrophilic substitution. The pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Pentadienal: Lacks the methyl group, resulting in different reactivity and applications.
4-Methyl-2-pentenal: Similar structure but with a single double bond, leading to different chemical properties.
5-Aminopenta-2,4-dienal: Contains an amino group, making it more reactive in certain biological contexts.
Uniqueness
4-Methyl-2,4-pentadienal is unique due to its specific combination of a conjugated diene system and an aldehyde group, along with the presence of a methyl group. This combination imparts distinct reactivity and makes it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C6H8O |
|---|---|
Peso molecular |
96.13 g/mol |
Nombre IUPAC |
(2E)-4-methylpenta-2,4-dienal |
InChI |
InChI=1S/C6H8O/c1-6(2)4-3-5-7/h3-5H,1H2,2H3/b4-3+ |
Clave InChI |
CPHXZIBGZOPWBM-ONEGZZNKSA-N |
SMILES isomérico |
CC(=C)/C=C/C=O |
SMILES canónico |
CC(=C)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)









